molecular formula C24H24FN3O2 B11438094 Cyclohexyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cyclohexyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11438094
M. Wt: 405.5 g/mol
InChI Key: NVMPOKWJSZWFIF-UHFFFAOYSA-N
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Description

  • Reactants: Cyclohexyl-substituted benzimidazole and 3-fluorobenzoyl chloride.
  • Conditions: Friedel-Crafts acylation using aluminum chloride as a catalyst.
  • Product: Cyclohexyl 4-(3-fluorophenyl)-benzimidazole derivative.
  • Step 4: Final Cyclization and Methylation

    • Reactants: Cyclohexyl 4-(3-fluorophenyl)-benzimidazole derivative and methylating agent.
    • Conditions: Cyclization under basic conditions followed by methylation using methyl iodide.
    • Product: Cyclohexyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate.
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of Cyclohexyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the cyclohexyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

    • Step 1: Preparation of Benzimidazole Core

      • Reactants: Ortho-phenylenediamine and benzaldehyde derivatives.
      • Conditions: Reflux in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
      • Product: Benzimidazole derivative.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

      Reduction: Reduction reactions can target the carbonyl group in the carboxylate moiety, converting it to an alcohol.

    Common Reagents and Conditions

      Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

      Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used.

      Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

    Major Products

      Oxidation: Oxidized benzimidazole derivatives.

      Reduction: Alcohol derivatives of the carboxylate group.

      Substitution: Substituted fluorophenyl derivatives.

    Scientific Research Applications

    Cyclohexyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

    Mechanism of Action

    The mechanism of action of Cyclohexyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can intercalate with DNA, disrupting its function and leading to cell cycle arrest and apoptosis. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Comparison with Similar Compounds

    Similar Compounds

      Benzimidazole: A simpler structure with similar biological activities.

      Cyclohexylbenzimidazole: Lacks the fluorophenyl and pyrimido groups.

      Fluorophenylbenzimidazole: Lacks the cyclohexyl and pyrimido groups.

    Uniqueness

    Cyclohexyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its combination of cyclohexyl, fluorophenyl, and pyrimido groups, which confer specific biological and chemical properties. This combination enhances its potential as a therapeutic agent and its versatility in various scientific applications.

    Properties

    Molecular Formula

    C24H24FN3O2

    Molecular Weight

    405.5 g/mol

    IUPAC Name

    cyclohexyl 4-(3-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

    InChI

    InChI=1S/C24H24FN3O2/c1-15-21(23(29)30-18-10-3-2-4-11-18)22(16-8-7-9-17(25)14-16)28-20-13-6-5-12-19(20)27-24(28)26-15/h5-9,12-14,18,22H,2-4,10-11H2,1H3,(H,26,27)

    InChI Key

    NVMPOKWJSZWFIF-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)F)C(=O)OC5CCCCC5

    Origin of Product

    United States

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